N-(4-aminobutyl)-2-cyclopropylacetamide
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Overview
Description
N-(4-aminobutyl)-2-cyclopropylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to an acetamide moiety, with an aminobutyl chain extending from the nitrogen atom. The presence of both cyclopropyl and aminobutyl groups contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-2-cyclopropylacetamide typically involves the reaction of cyclopropylacetyl chloride with 4-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-aminobutyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(4-aminobutyl)-2-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its use as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets within biological systems. The aminobutyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropyl group contributes to the compound’s stability and reactivity, enhancing its effectiveness in biological applications. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
N-(4-aminobutyl)-2-cyclopropylacetamide can be compared with other similar compounds such as:
N-(4-aminobutyl)acetamide: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
N-(2-aminoethyl)acetamide: Features a shorter amino chain, affecting its binding affinity and specificity.
N-(4-aminobutyl)-N-ethylisoluminol: Contains an additional ethyl group, which alters its chemical and physical properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and aminobutyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(4-aminobutyl)-2-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-1-2-6-11-9(12)7-8-3-4-8/h8H,1-7,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCWXORZUDRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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